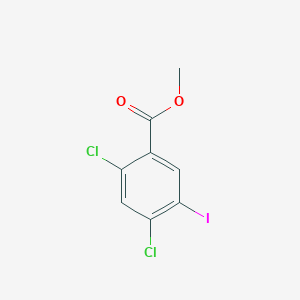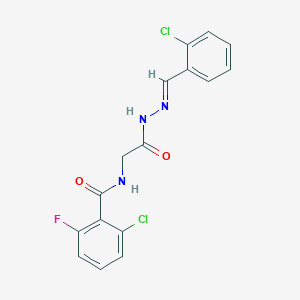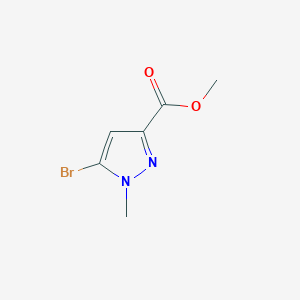![molecular formula C17H15Cl2NO3S B2394027 2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxo-1-phenylethyl}sulfanyl)acetic acid CAS No. 339108-47-3](/img/structure/B2394027.png)
2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxo-1-phenylethyl}sulfanyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxo-1-phenylethyl}sulfanyl)acetic acid is a complex organic compound characterized by the presence of dichlorobenzyl, amino, oxo, phenylethyl, and sulfanyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxo-1-phenylethyl}sulfanyl)acetic acid typically involves multiple steps:
Formation of the dichlorobenzylamine intermediate: This step involves the reaction of 2,4-dichlorobenzyl chloride with ammonia or an amine to form 2,4-dichlorobenzylamine.
Coupling with phenylacetic acid: The dichlorobenzylamine is then reacted with phenylacetic acid under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of the sulfanyl group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxo-1-phenylethyl}sulfanyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the oxo group, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted benzyl derivatives.
科学研究应用
2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxo-1-phenylethyl}sulfanyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxo-1-phenylethyl}sulfanyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzyl group may enhance binding affinity to these targets, while the sulfanyl group can participate in redox reactions, potentially modulating the activity of the target proteins.
相似化合物的比较
Similar Compounds
2,4-Dichlorobenzoic acid: Shares the dichlorobenzyl group but lacks the amino, oxo, phenylethyl, and sulfanyl groups.
Phenylacetic acid: Contains the phenylethyl group but lacks the dichlorobenzyl, amino, oxo, and sulfanyl groups.
Thioglycolic acid: Contains the sulfanyl group but lacks the dichlorobenzyl, amino, oxo, and phenylethyl groups.
Uniqueness
2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxo-1-phenylethyl}sulfanyl)acetic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
2-[2-[(2,4-dichlorophenyl)methylamino]-2-oxo-1-phenylethyl]sulfanylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3S/c18-13-7-6-12(14(19)8-13)9-20-17(23)16(24-10-15(21)22)11-4-2-1-3-5-11/h1-8,16H,9-10H2,(H,20,23)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAXYFXXANMKIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NCC2=C(C=C(C=C2)Cl)Cl)SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
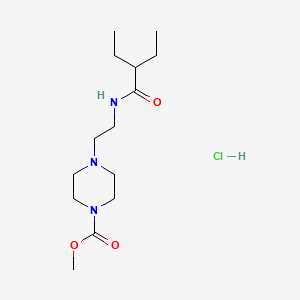
![3,3-dimethyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}butanamide](/img/structure/B2393946.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-chloro-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2393947.png)
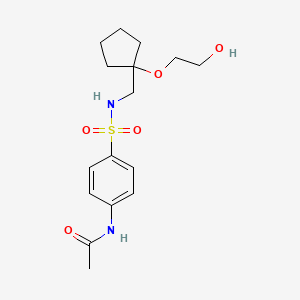
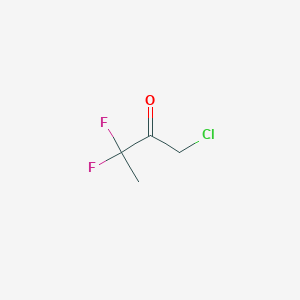
![N-[2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl]-2-naphthalen-1-ylacetamide](/img/structure/B2393950.png)
![2-((6-(3-methoxybenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2393951.png)

![3-(3,4-dimethylphenyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2393957.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2393958.png)
![2-[1-(1-Methylpyrazole-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2393963.png)
